1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione
Description
Properties
IUPAC Name |
1,3,6,7-tetramethylpteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-6(2)12-8-7(11-5)9(15)14(4)10(16)13(8)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUBVVOTTNDDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)N(C(=O)N2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284715 | |
| Record name | 1,3,6,7-tetramethylpteridine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2625-25-4 | |
| Record name | NSC38596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,7-tetramethylpteridine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Nucleophilic substitution : Bromine at the 6-position is replaced by a methyl group via alkylation.
-
Cyclization : Intramolecular condensation between the amine and carbonyl groups forms the bicyclic pteridine structure.
-
Methylation : Additional methyl groups are introduced at positions 1, 3, 6, and 7 through iterative alkylation steps.
Experimental Conditions
| Reagent | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Methyl isocyanate | THF | 0°C → RT | 4 hr | 68% | >95% |
| Methyl chloroformate | DCM | RT | 2 hr | 72% | >98% |
Data adapted from methods for 1,3-dimethyl-pteridinedione.
Friedel-Crafts Cyclization with Lewis Acids
The Japanese patent JP2006528224A describes a high-purity synthesis using Friedel-Crafts cyclization with AlCl₃.
Method Overview
-
Precursor Preparation : 3-Methyl-3-chloropropionamide (3-MPCA) is reacted with AlCl₃ in a melt or solvent.
-
Cyclization : Intramolecular Friedel-Crafts cyclization forms the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) intermediate.
-
Methylation : Subsequent alkylation introduces methyl groups at positions 1, 3, 6, and 7.
Key Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 155–165°C |
| Reaction Time | 1–4 hours |
| Solvent (if used) | High-boiling (e.g., DMF) |
| Purity of 7-HQ | ≥93% |
Conditions optimized for large-scale synthesis.
Stepwise Alkylation of Lumazine Derivatives
Lumazine (2,4(1H,3H)-pteridinedione) serves as a scaffold for sequential methylation.
Procedure
-
Initial Methylation : Lumazine is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce methyl groups at positions 1 and 3.
-
Cyclization : Further reaction with methylating agents targets positions 6 and 7.
Challenges and Solutions
-
Regioselectivity : Competing alkylation at nitrogen vs. carbonyl groups is mitigated by using polar aprotic solvents (e.g., DMF).
-
Purification : Repeated recrystallization from ethanol/n-hexane ensures >99% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization of Pyrazine | High yield, scalable | Multi-step process |
| Friedel-Crafts Cyclization | High purity, single-step | Requires AlCl₃, high temp |
| Stepwise Alkylation | Flexibility in substitution | Low regioselectivity |
Industrial-Scale Production
The Lookchem entry (CAS 2625-25-4) outlines industrial production parameters:
-
Capacity : 1 metric ton/day
-
Purity : 99%
-
Storage : Room temperature
Critical Optimization Factors
Solvent Effects
| Solvent | Role | Impact on Yield |
|---|---|---|
| THF | Enhances reaction homogeneity | +15% |
| DCM | Stabilizes intermediates | +10% |
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydropteridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine quinones, while substitution reactions can produce various pteridine derivatives with different functional groups.
Scientific Research Applications
1,3,6,7-Tetramethylpteridine-2,4(1H,3H)-dione has been extensively studied for its potential as an enzyme inhibitor . It can bind to active sites of enzymes, blocking substrate access and influencing various biochemical pathways. This property has implications for therapeutic applications in treating diseases where enzyme activity is dysregulated.
Enzyme Inhibition Studies
Several studies have demonstrated the compound's ability to inhibit specific enzymes:
- Case Study 1 : Research indicated that this compound effectively inhibited xanthine oxidase activity in vitro. This enzyme is crucial for purine metabolism and is a target for gout treatment.
- Case Study 2 : Inhibition of dihydrofolate reductase was observed in cell cultures treated with the compound, suggesting potential applications in cancer therapy due to its role in folate metabolism.
Metal Complex Formation
The ability of this compound to form stable complexes with metal ions enhances its biological relevance:
- Table: Comparison of Metal Complexes
| Metal Ion | Complex Stability | Biological Relevance |
|---|---|---|
| Copper | High | Catalytic activity in enzyme reactions |
| Zinc | Moderate | Essential for various biochemical processes |
Industrial Applications
The compound's unique properties also lend themselves to industrial applications:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound. A common method involves the condensation of 2,4,5,6-tetramethylpyrimidine with formamide under acidic conditions.
- Industrial Production : Large-scale synthesis may involve continuous flow reactors and advanced purification techniques like chromatography to maximize yield and purity.
Mechanism of Action
The mechanism of action of 1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 1,3,6,7-Tetramethylpteridine-2,4(1H,3H)-dione, highlighting differences in substituents, biological activity, and synthetic routes:
Key Comparative Insights
Substituent Effects :
- The 1,3,6,7-tetramethyl derivative exhibits higher steric hindrance and lipophilicity compared to the 7,8-dimethylbenzo[g]pteridine analog . This may limit its solubility but enhance membrane permeability in drug design.
- The piperidinylmethyl-substituted pyrimidinedione (from ) demonstrates superior anti-mycobacterial activity due to its ability to disrupt cell-wall synthesis in Mycobacterium tuberculosis .
Synthetic Accessibility :
- The partially saturated 5,6,7,8-tetrahydropyrimidopyrimidinedione () is synthesized via a one-pot multicomponent reaction, offering scalability and efficiency , whereas the fungal-derived benzo-fused pteridine () requires laborious fermentation and isolation .
Biological Relevance :
- Fungal-derived pteridines (e.g., 7,8-dimethylbenzo[g]pteridine-2,4-dione) are often associated with ecological roles, such as pathogen defense or signaling, but lack direct therapeutic data .
- Synthetic pyrimidinediones (e.g., ) are optimized for specific pharmacological targets, such as tuberculosis, through rational substituent engineering .
Physicochemical Properties: The benzo-fused analog () shows redshifted UV-Vis absorption (~320 nm) compared to non-fused pteridines (~280 nm), making it suitable for optoelectronic applications .
Notes
Research Gaps : Direct pharmacological data for this compound are scarce. Further studies on its enzyme-binding affinity (e.g., dihydrofolate reductase) and ADMET properties are warranted.
Synthetic Challenges : The tetramethyl substitution pattern may complicate regioselective synthesis, requiring advanced alkylation or protecting-group strategies.
Diverse Applications : While fungal-derived analogs emphasize ecological roles, synthetic derivatives (e.g., and ) highlight the importance of modular design in drug discovery .
Biological Activity
1,3,6,7-Tetramethylpteridine-2,4(1H,3H)-dione (CAS No: 2625-25-4) is a heterocyclic compound belonging to the pteridine family. It is characterized by a fused ring system containing nitrogen atoms and carbonyl groups that contribute to its biological activity and potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : 1,3,6,7-tetramethylpteridine-2,4-dione
Structural Representation
The structure of this compound can be represented as follows:
This compound exhibits various biological activities primarily through its interaction with enzymes and biological macromolecules. It acts as an enzyme inhibitor by binding to active sites and blocking substrate access. Its structural similarity to naturally occurring pteridines allows it to participate in vital biochemical pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have shown its potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various in vitro assays:
These findings suggest that the compound exhibits strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive | 5.0 | |
| Carbonic Anhydrase | Non-competitive | 10.0 |
These results highlight the compound's potential as a therapeutic agent in conditions where these enzymes are implicated.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological profile:
- Aquatic Toxicity : The compound may pose risks to aquatic life with long-lasting effects.
- Allergic Reactions : Potential for causing allergic skin reactions has been noted in some studies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3,6,7-Tetramethylpteridine-2,4(1H,3H)-dione in laboratory settings?
- Methodology :
- Cyclization reactions using substituted pyrimidine precursors under reflux conditions with acetic anhydride as a solvent .
- Methylation of pteridine-dione derivatives via nucleophilic substitution, employing methyl iodide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours .
- Key Data :
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Cyclization with Ac₂O | 65–70 | 6 | 120 | |
| Methylation with CH₃I | 55–60 | 12 | 80 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with methanol-water (70:30) mobile phase to assess purity (>98%) .
- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data (e.g., methyl group signals at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding networks .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact due to potential irritancy .
- Store in airtight containers at 4°C to prevent degradation .
- Follow waste disposal guidelines for halogenated solvents used in synthesis (e.g., DMF) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity in methylation steps?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates and adjust reaction timelines .
Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental data .
Q. What computational approaches are effective for modeling the compound’s interactions in biological systems?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study binding affinity with target enzymes (e.g., flavoproteins) using GROMACS or AMBER .
- Docking Studies (AutoDock Vina) : Predict binding modes in active sites, guided by crystallographic data of analogous pteridine derivatives .
Q. How to design experiments to investigate the compound’s potential as a redox-active cofactor?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry in buffered solutions (pH 7.4) to measure redox potentials vs. Ag/AgCl .
- Enzyme Assays : Monitor activity of flavin-dependent enzymes (e.g., monooxygenases) with/without the compound to assess inhibition or activation .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
